2-Chloro-5-(trifluoromethyl)cinnamic acid
Overview
Description
2-Chloro-5-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2 . It is a member of cinnamic acids and a member of (trifluoromethyl)benzenes . It is functionally related to a trans-cinnamic acid .
Molecular Structure Analysis
The molecular weight of 2-Chloro-5-(trifluoromethyl)cinnamic acid is 250.6 . Its IUPAC name is (2E)-3-[2-chloro-5-(trifluoromethyl)phenyl]-2-propenoic acid . The InChI key is BRSLZIOZUPZJMY-DAFODLJHSA-N .Physical And Chemical Properties Analysis
2-Chloro-5-(trifluoromethyl)cinnamic acid is a solid at ambient temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Chloro-5-(trifluoromethyl)cinnamic acid has been used in the double decarboxylative coupling reactions of carboxylic acids . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Methods of Application or Experimental Procedures : The first and only example on the formation of C(sp 3)–C(sp 2) bonds through double decarboxylative cross-coupling reaction between two carboxylic acids was published by Mai et al . They revealed that the treatment of various aliphatic carboxylic acids and cinnamic acid derivatives in the presence of a cooperative AgNO3 and copper(0) catalytic system produced the corresponding β .
- Results or Outcomes : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product . It can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
Application in Antimicrobial, Anticancer and Antioxidant Activity
- Specific Scientific Field : Pharmacology .
- Summary of the Application : 2-Chloro-5-(trifluoromethyl)cinnamic acid has been used in the synthesis of new N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives . These derivatives have shown significant antimicrobial, anticancer, and antioxidant activities .
- Methods of Application or Experimental Procedures : The compounds were synthesized and then evaluated using different types of Gram-positive and Gram-negative bacteria, fungus species of Candida albicans, as well as clinical strains . The compounds were also evaluated on biofilm formation and biofilm formed by Staphylococcus clinical strains .
- Results or Outcomes : The results showed a significant antimicrobial activity of the compounds. All of them were active on Staphylococcus and Enterococcus species .
Application in Organic Synthesis
- Specific Scientific Field : Organic Synthesis .
- Summary of the Application : α-Trifluoromethylstyrene derivatives, which can be synthesized from 2-Chloro-5-(trifluoromethyl)cinnamic acid, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Methods of Application or Experimental Procedures : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2 .
- Results or Outcomes : This method provides a new avenue for the synthesis of complex fluorinated compounds .
Application in Synthesis of Complex Fluorinated Compounds
- Specific Scientific Field : Organic Synthesis .
- Summary of the Application : α-Trifluoromethylstyrene derivatives, which can be synthesized from 2-Chloro-5-(trifluoromethyl)cinnamic acid, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Methods of Application or Experimental Procedures : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2 .
- Results or Outcomes : This method provides a new avenue for the synthesis of complex fluorinated compounds .
Application in Safety Data Sheet
- Specific Scientific Field : Safety Data Sheet .
- Summary of the Application : 2-Chloro-5-(trifluoromethyl)cinnamic acid is used in the creation of safety data sheets .
- Methods of Application or Experimental Procedures : The safety data sheet provides information on the potential hazards (health, fire, reactivity and environmental) and how to work safely with the chemical product .
- Results or Outcomes : The safety data sheet helps ensure that the product is being used correctly and safely .
properties
IUPAC Name |
(E)-3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSLZIOZUPZJMY-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)cinnamic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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